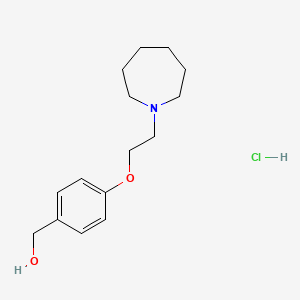
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride
説明
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride is a chemical compound with the molecular formula C15H24ClNO2. It is a hydrochloride salt form of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol, which is characterized by the presence of an azepane ring, an ethoxy group, and a phenylmethanol moiety. This compound is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring is synthesized through a cyclization reaction involving appropriate starting materials.
Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction.
Formation of the Phenylmethanol Moiety: The phenylmethanol moiety is synthesized through a reduction reaction of a corresponding benzaldehyde derivative.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the azepane ring or ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with modified azepane or ethoxy groups.
科学的研究の応用
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
類似化合物との比較
(4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanol hydrochloride: Similar structure with a piperidine ring instead of an azepane ring.
(4-(2-(Morpholin-1-yl)ethoxy)phenyl)methanol hydrochloride: Contains a morpholine ring instead of an azepane ring.
Uniqueness:
Azepane Ring: The presence of the azepane ring in (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride provides unique chemical and biological properties compared to similar compounds with different ring structures.
Ethoxy Group:
特性
IUPAC Name |
[4-[2-(azepan-1-yl)ethoxy]phenyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16;/h5-8,17H,1-4,9-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYLWPOYCPGSBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328933-65-9 | |
| Record name | Benzenemethanol, 4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328933-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


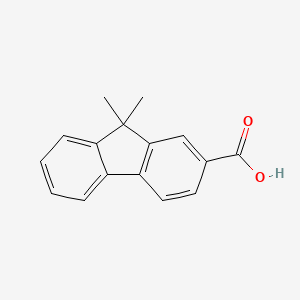
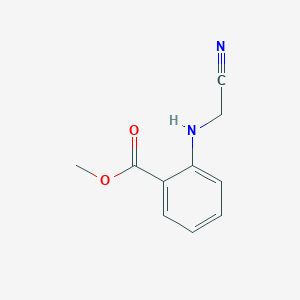
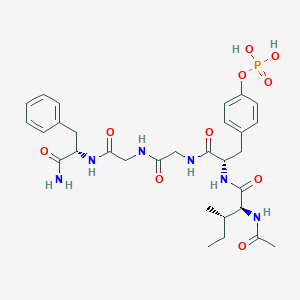
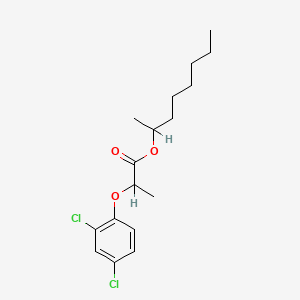

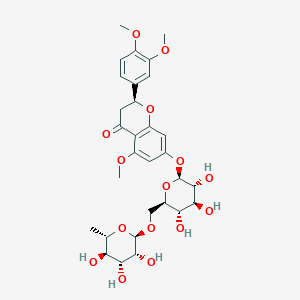
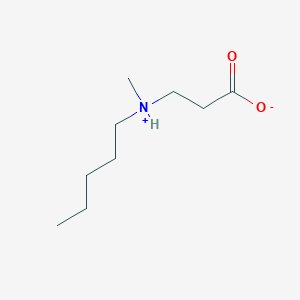
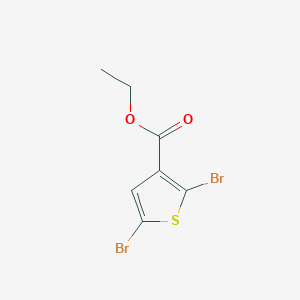
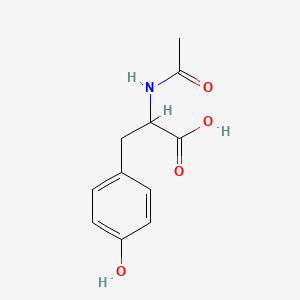
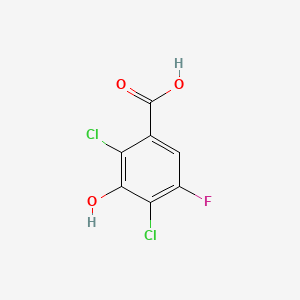
![1-[2-(Hydroxymethyl)phenyl]-4-piperidinol](/img/structure/B3028726.png)
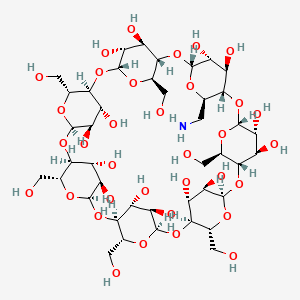
![2-Chloro-7-nitrobenzo[d]thiazole](/img/structure/B3028730.png)
![[(4E,6E,12E)-3-acetyloxytetradeca-4,6,12-trien-8,10-diynyl] acetate](/img/structure/B3028731.png)
